3-iodo-N-(4-methyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
3-iodo-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a heterocyclic compound that contains iodine, nitrogen, sulfur, and a benzamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-(4-methyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with an appropriate alkylating agent under basic conditions.
Amidation: The final step involves the formation of the benzamide group by reacting the iodinated thiazole derivative with a benzoyl chloride derivative in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the iodine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The iodine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under mild to moderate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deiodinated thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-iodo-N-(4-methyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Pharmaceuticals: It serves as a lead compound for the development of new drugs targeting various diseases.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 3-iodo-N-(4-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or altering their function.
Pathways Involved: It can interfere with biochemical pathways such as signal transduction, cell cycle regulation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-iodo-N-(4-methyl-1,3-thiazol-2-yl)benzamide: Unique due to the presence of the iodine atom and the specific substitution pattern on the thiazole ring.
N-(4-methyl-1,3-thiazol-2-yl)benzamide: Lacks the iodine atom, which may result in different biological activities.
3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide: Similar structure but with chlorine instead of iodine, potentially leading to different reactivity and applications.
Uniqueness
The presence of the iodine atom in this compound makes it unique compared to its analogs
Properties
IUPAC Name |
3-iodo-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN2OS/c1-7-6-16-11(13-7)14-10(15)8-3-2-4-9(12)5-8/h2-6H,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAWUUDOGFGLMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC(=CC=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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